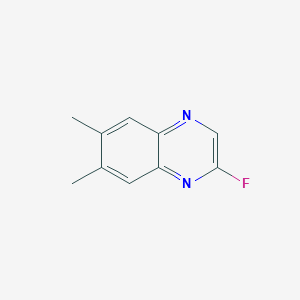
2-Fluoro-6,7-dimethylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6,7-dimethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9FN2. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6,7-dimethylquinoxaline typically involves the condensation of 2-fluoroaniline with 2,3-butanedione under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-Fluoro-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Amino or thiol-substituted quinoxalines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinoxaline derivatives.
科学研究应用
2-Fluoro-6,7-dimethylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its fluorescent properties.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-Fluoro-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of metabolic pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
相似化合物的比较
2-Fluoroquinoxaline: Lacks the methyl groups, making it less hydrophobic and potentially less bioactive.
6,7-Dimethylquinoxaline: Lacks the fluorine atom, resulting in lower chemical stability and different reactivity.
2,3-Dimethylquinoxaline: Lacks the fluorine atom and has methyl groups at different positions, leading to different chemical and biological properties.
Uniqueness: 2-Fluoro-6,7-dimethylquinoxaline is unique due to the combined presence of fluorine and methyl groups, which confer enhanced chemical stability, biological activity, and selectivity towards specific molecular targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H9FN2 |
|---|---|
分子量 |
176.19 g/mol |
IUPAC 名称 |
2-fluoro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9FN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
InChI 键 |
MXFVKSISUXSNLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N=C2C=C1C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


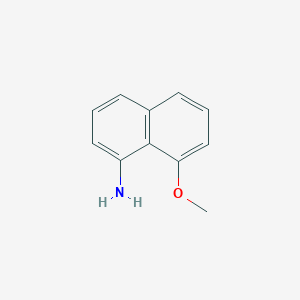
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
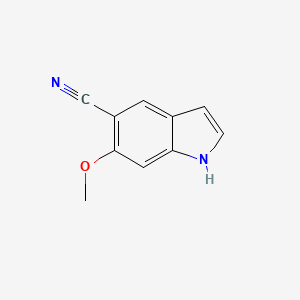
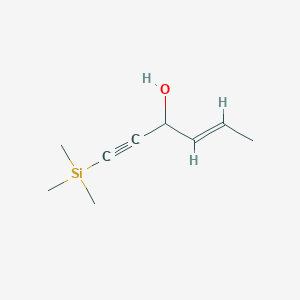
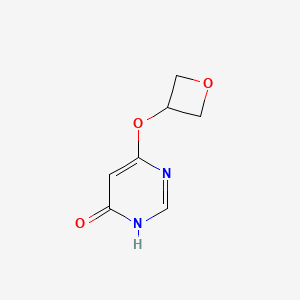
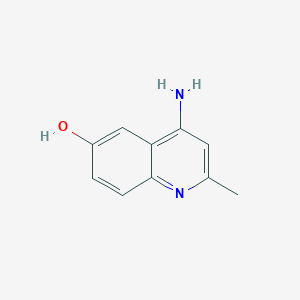
![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)
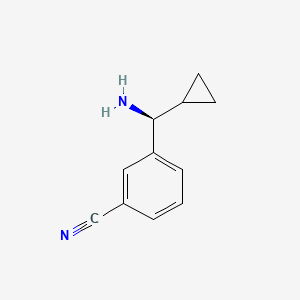


![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)
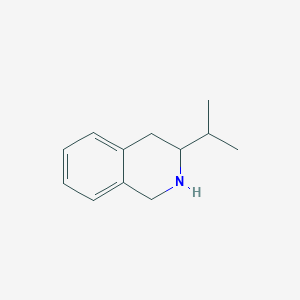
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
